
2-Amino-2-(1,1-dioxido-4-tetrahydrothiopyranyl)acetic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido 2-Amino-2-(1,1-dióxido-4-tetrahidrotiopiranil)acético es un compuesto con la fórmula molecular C7H13NO4S y un peso molecular de 207,25 g/mol Este compuesto se caracteriza por la presencia de un grupo amino, un anillo dióxido-tetrahidrotiopiranil y una parte de ácido acético.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis del Ácido 2-Amino-2-(1,1-dióxido-4-tetrahidrotiopiranil)acético típicamente implica la reacción de materiales de partida apropiados en condiciones controladas. Un método común involucra la reacción de un derivado de tiopirano con un precursor de aminoácido en presencia de un agente oxidante para introducir la funcionalidad dióxido . Las condiciones de reacción a menudo incluyen temperaturas específicas, disolventes y catalizadores para asegurar que el producto deseado se obtenga con alto rendimiento y pureza.
Métodos de Producción Industrial
En un entorno industrial, la producción del Ácido 2-Amino-2-(1,1-dióxido-4-tetrahidrotiopiranil)acético puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar la eficiencia y minimizar los costos. Esto podría incluir el uso de reactores de flujo continuo, sistemas automatizados y técnicas avanzadas de purificación para asegurar la calidad y la escalabilidad constantes .
Análisis De Reacciones Químicas
Tipos de Reacciones
El Ácido 2-Amino-2-(1,1-dióxido-4-tetrahidrotiopiranil)acético puede sufrir diversas reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse aún más para introducir funcionalidades de oxígeno adicionales.
Reducción: Las reacciones de reducción se pueden utilizar para modificar el grupo dióxido u otros grupos funcionales dentro de la molécula.
Sustitución: El grupo amino y otros sitios reactivos pueden participar en reacciones de sustitución con varios reactivos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y nucleófilos para reacciones de sustitución. Las condiciones de reacción, incluyendo la temperatura, el disolvente y el pH, se controlan cuidadosamente para lograr las transformaciones deseadas .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados más oxidados, mientras que las reacciones de sustitución pueden introducir nuevos grupos funcionales en la molécula .
Aplicaciones Científicas De Investigación
El Ácido 2-Amino-2-(1,1-dióxido-4-tetrahidrotiopiranil)acético tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en diversas reacciones químicas.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluida la inhibición enzimática y la interacción con biomoléculas.
Medicina: Se está llevando a cabo la investigación para explorar sus posibles aplicaciones terapéuticas, como en el desarrollo de nuevos medicamentos o como herramienta de diagnóstico.
Mecanismo De Acción
El mecanismo por el cual el Ácido 2-Amino-2-(1,1-dióxido-4-tetrahidrotiopiranil)acético ejerce sus efectos implica su interacción con objetivos moleculares y vías específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y llevando a diversos efectos biológicos. Los objetivos y vías moleculares exactos involucrados dependen de la aplicación específica y el contexto de uso .
Comparación Con Compuestos Similares
Compuestos Similares
Los compuestos similares al Ácido 2-Amino-2-(1,1-dióxido-4-tetrahidrotiopiranil)acético incluyen otros derivados de aminoácidos con anillos de tiopirano modificados o funcionalidades dióxido. Algunos ejemplos incluyen:
- Ácido 2-Amino-2-(1,1-dióxido-4-tiopiranil)acético
- Ácido 2-Amino-2-(1,1-dióxido-4-tetrahidrotiopiranil)propiónico
Singularidad
Lo que distingue al Ácido 2-Amino-2-(1,1-dióxido-4-tetrahidrotiopiranil)acético de compuestos similares es su combinación específica de grupos funcionales y características estructurales. Esta estructura única imparte reactividad química distintiva y posibles actividades biológicas, lo que lo convierte en un compuesto valioso para la investigación y las aplicaciones industriales .
Propiedades
IUPAC Name |
2-amino-2-(1,1-dioxothian-4-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO4S/c8-6(7(9)10)5-1-3-13(11,12)4-2-5/h5-6H,1-4,8H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTONRXLSAIHOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CCC1C(C(=O)O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
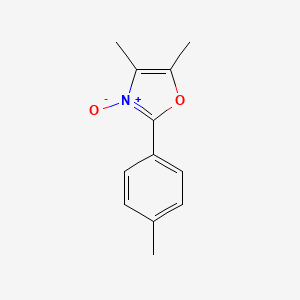
![N,N,N-Trimethyl-3-[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8-pentadecafluoro-8-oxooctyl)amino]propan-1-aminium iodide](/img/structure/B12284138.png)
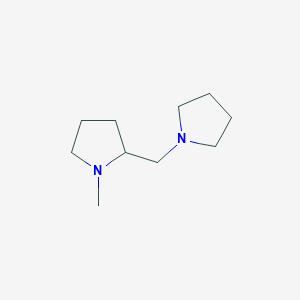
![8-Bromo-6-chloro-[1,2,4]triazolo[1,5-a]pyridin-2-ylamine](/img/structure/B12284157.png)

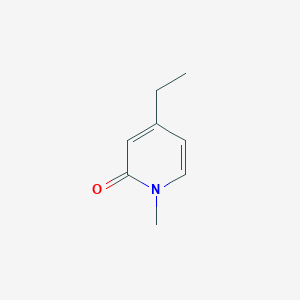

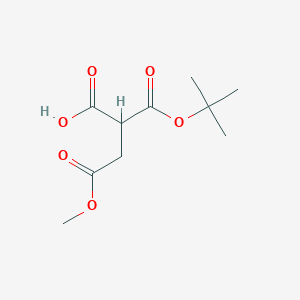
![ethyl 2-chloro-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate](/img/structure/B12284172.png)
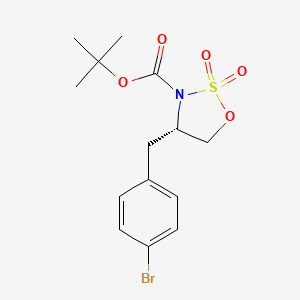
![6,6-Difluorospiro[3.3]heptane-2-carbaldehyde](/img/structure/B12284180.png)
![4,4'-Bis[2-(3-methoxyphenyl)ethenyl]-2,2'-bipyridine](/img/structure/B12284188.png)
![2-Cyclopentene-1-methanol, 4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]-, 1-(dihydrogen phosphate), (1S,4R)-](/img/structure/B12284201.png)
![2-[pentanoyl-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]amino]propanoic acid](/img/structure/B12284209.png)
